Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate
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Overview
Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is a chemical compound with the molecular formula C15H20ClNO4S It is characterized by the presence of a benzyl group, a carbamate group, and a cyclopentyl ring substituted with a chlorosulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate typically involves the reaction of benzyl carbamate with a cyclopentylmethyl chloride derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The chlorosulfonyl group is introduced through the reaction of the cyclopentylmethyl intermediate with chlorosulfonyl isocyanate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the chlorosulfonyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the target and context .
Comparison with Similar Compounds
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
Comparison: Compared to its analogs, Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is unique due to the specific ring size and substitution pattern, which can influence its reactivity and interaction with biological targets. The cyclopentyl ring provides a distinct steric and electronic environment that can affect the compound’s chemical behavior and biological activity .
Properties
Molecular Formula |
C15H20ClNO4S |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO4S/c16-22(19,20)12-15(8-4-5-9-15)11-17-14(18)21-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18) |
InChI Key |
NZWHBLARDIREOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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